2-((difluoromethyl)sulfonyl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide
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Description
2-((difluoromethyl)sulfonyl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C16H15F5N4O3S and its molecular weight is 438.37. The purity is usually 95%.
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Mechanism of Action
Target of action
Compounds with a trifluoromethyl group are often used in pharmaceuticals and drugs . They can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .
Mode of action
Without specific information, it’s hard to determine the exact mode of action. The trifluoromethyl group is known to have significant electronegativity, which can influence the compound’s interactions with its targets .
Biochemical pathways
Compounds with similar structures have been used in the synthesis of fused 3-trifluoromethyl-1,2,4-triazoles .
Pharmacokinetics
The trifluoromethyl group can change the solubility of molecules, which could potentially affect the compound’s absorption, distribution, metabolism, and excretion .
Result of action
Compounds with a trifluoromethyl group are often used in pharmaceuticals and drugs, suggesting that they may have therapeutic effects .
Action environment
The trifluoromethyl group can change the solubility of molecules, which could potentially affect the compound’s stability and efficacy in different environments .
Properties
IUPAC Name |
2-(difluoromethylsulfonyl)-N-[[7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F5N4O3S/c17-15(18)29(27,28)11-4-2-1-3-10(11)14(26)22-8-13-24-23-12-7-9(16(19,20)21)5-6-25(12)13/h1-4,9,15H,5-8H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAPNXDJSQNEUFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2CNC(=O)C3=CC=CC=C3S(=O)(=O)C(F)F)CC1C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F5N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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